molecular formula C14H10F3NO4 B6394559 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid, 95% CAS No. 1261892-44-7

2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid, 95%

Cat. No. B6394559
CAS RN: 1261892-44-7
M. Wt: 313.23 g/mol
InChI Key: KZBVLHIPGHGMFK-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid (2H5M3TFPA) is an organic compound belonging to the class of isonicotinic acids. It is a derivative of the isonicotinic acid family, which is a group of compounds that are derived from an aromatic ring with a carboxylic acid group attached to it. 2H5M3TFPA is an important compound in the field of chemical synthesis, due to its unique properties, and has been used in a number of scientific research applications.

Scientific Research Applications

2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid, 95% has been used in a number of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used as a reagent in the synthesis of polymers, such as polyamides and polyimides. Additionally, 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid, 95% has been used in the synthesis of a variety of other compounds, such as dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid, 95% is not well understood, but it is believed to be due to its ability to form strong hydrogen bonds with other molecules. This allows it to act as a catalyst in a variety of reactions, such as the synthesis of polymers and other organic compounds.
Biochemical and Physiological Effects
2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to be toxic to a variety of organisms, including bacteria, fungi, and plants. It has also been found to be mutagenic in some organisms, and has been found to be a weak inhibitor of certain enzymes. Additionally, it has been found to be an inhibitor of certain metabolic pathways, such as the citric acid cycle.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its high purity, which makes it ideal for use in chemical synthesis. Additionally, it is relatively inexpensive, which makes it a cost-effective option for laboratory experiments. However, 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid, 95% is also a strong irritant, and should be handled with care, as it can be toxic if inhaled or ingested.

Future Directions

Given the wide range of applications for 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid, 95%, there are a number of potential future directions for research. These include further investigation into its toxicity and mutagenic effects, as well as its potential use in the synthesis of novel compounds and polymers. Additionally, further research could be conducted into its potential use as a catalyst in chemical reactions, as well as its potential use as a drug or drug delivery system. Finally, further research could be conducted into its potential use in the development of new materials and technologies, such as nanomaterials and nanotechnology.

Synthesis Methods

2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid, 95% can be synthesized in a variety of ways, depending on the desired end product. One of the most common methods is the reaction of 4-methoxy-3-trifluoromethylphenol with isonicotinoyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid, 95% in a yield of 95%.

properties

IUPAC Name

5-[4-methoxy-3-(trifluoromethyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4/c1-22-11-3-2-7(4-10(11)14(15,16)17)9-6-18-12(19)5-8(9)13(20)21/h2-6H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBVLHIPGHGMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)C=C2C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688404
Record name 5-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261892-44-7
Record name 5-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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